Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is an organic compound with the molecular formula C17H16BrNO3. This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an acetylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate typically involves the following steps:
Formation of 4-bromophenylacetic acid: This can be achieved by reacting 4-bromobenzyl chloride with sodium cyanide, followed by hydrolysis.
Acetylation: The 4-bromophenylacetic acid is then acetylated using acetic anhydride to form 4-bromophenylacetyl chloride.
Amidation: The 4-bromophenylacetyl chloride is reacted with 4-aminobenzoic acid to form 4-[[2-(4-bromophenyl)acetyl]amino]benzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the acetylamino group.
4-Bromophenylacetic acid: Precursor in the synthesis of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate.
4-Aminobenzoic acid: Another precursor used in the synthesis
Uniqueness
This compound is unique due to the presence of both the bromophenyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research applications.
Biological Activity
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological significance, and the results of various studies evaluating its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.21 g/mol. The compound features a bromophenyl group , an acetyl moiety , and an amide linkage , which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Acetyl Derivative : The reaction of 4-bromophenylacetyl chloride with ethyl para-aminobenzoate.
- Purification : Crystallization or chromatography to isolate the desired product.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds with similar structural features exhibit significant activity, suggesting that this compound may also possess similar effects.
Table 1: Antimicrobial Activity Results
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 14 mm |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), demonstrated promising antiproliferative effects.
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF7 | 10.5 | Doxorubicin - 0.9 |
A549 | 12.3 | Cisplatin - 5.0 |
In these studies, the mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry and caspase activation assays.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential binding to receptors that regulate apoptosis pathways.
- Cell Cycle Disruption : Inducing cell cycle arrest leading to increased apoptosis rates.
Case Studies
- Study on MCF7 Cells : A study conducted by found that this compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel anticancer agent.
- Antimicrobial Screening : Research published in evaluated the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to established antibiotics.
Properties
IUPAC Name |
ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-5-9-15(10-6-13)19-16(20)11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHWQOYYHZCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367472 | |
Record name | ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6119-09-1 | |
Record name | ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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